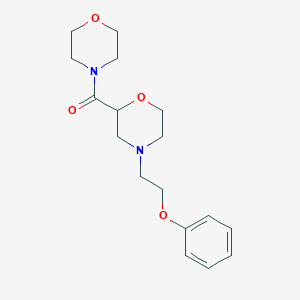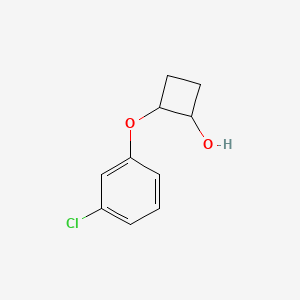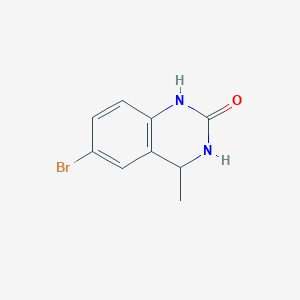![molecular formula C13H14BrN7 B12271235 4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)
4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il présente un cycle pyrazole substitué par un groupe bromo et une partie triazolopyrimidine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du cycle pyrazole : Cela peut être réalisé par la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones en conditions acides ou basiques.
Introduction du groupe bromo : La bromation du cycle pyrazole est généralement effectuée à l'aide de brome ou de N-bromosuccinimide (NBS) en présence d'un solvant approprié tel que l'acide acétique ou le chloroforme.
Synthèse de la partie triazolopyrimidine : Cela implique la cyclisation de dérivés aminés appropriés avec de la formamide ou d'autres réactifs appropriés.
Couplage des unités pyrazole et triazolopyrimidine : Cette étape implique généralement l'utilisation d'agents de couplage comme EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou DCC (dicyclohexylcarbodiimide) pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait impliquer des réacteurs à écoulement continu, une synthèse automatisée et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromo peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.
Réactions de cyclisation : La présence de plusieurs sites réactifs permet la formation de cycles supplémentaires par des réactions de cyclisation.
Réactifs et conditions courants
Bromation : Brome ou NBS dans l'acide acétique ou le chloroforme.
Substitution : Nucléophiles comme les amines, les thiols ou les alcoolates dans des solvants polaires comme le DMF (diméthylformamide) ou le DMSO (diméthylsulfoxyde).
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution du groupe bromo par une amine donnerait un dérivé aminé, tandis que l'oxydation pourrait produire un dérivé oxo correspondant.
Applications De Recherche Scientifique
4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques.
Études biologiques : Le composé est utilisé dans des études pour comprendre ses effets sur les processus cellulaires et son potentiel en tant que composé de tête pour le développement de médicaments.
Biologie chimique : Il sert de composé outil pour sonder les voies et les mécanismes biologiques.
Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de 4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans des voies biologiques clés. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées.
Mécanisme D'action
The mechanism of action of 4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrazolo[3,4-d]pyrimidine : Ces composés partagent une structure de base similaire et sont également étudiés pour leurs activités biologiques.
Dérivés de la triazolopyrimidine : Ces composés ont une partie triazolopyrimidine similaire et sont étudiés pour leurs applications thérapeutiques potentielles.
Unicité
4-bromo-1-[(1-{5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azétidin-3-yl)méthyl]-1H-pyrazole est unique en raison de son motif de substitution spécifique et de la combinaison des parties pyrazole et triazolopyrimidine. Cette structure unique confère des activités biologiques distinctes et en fait un composé précieux pour des recherches et des développements ultérieurs.
Propriétés
Formule moléculaire |
C13H14BrN7 |
|---|---|
Poids moléculaire |
348.20 g/mol |
Nom IUPAC |
7-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H14BrN7/c1-9-2-12(21-13(18-9)15-8-17-21)19-4-10(5-19)6-20-7-11(14)3-16-20/h2-3,7-8,10H,4-6H2,1H3 |
Clé InChI |
JNDMSWGKSNUAKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B12271152.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12271192.png)

![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)

![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271251.png)
![2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
